

Quantitative analysis using (4-Hydroxyphenyl)(phenyl)methanone-d5

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Compound of Interest

Compound Name: (4-Hydroxyphenyl)
(phenyl)methanone-d5

Cat. No.: B12400742

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Application Note: Quantitative Bioanalysis of 4-Hydroxybenzophenone using Isotope Dilution LC-MS/MS

Executive Summary

4-Hydroxybenzophenone (4-HBP) is a primary metabolite of Benzophenone-3 (Oxybenzone) and a widely used chemical intermediate. Due to its structural similarity to estrogen, 4-HBP exhibits endocrine-disrupting properties, necessitating rigorous monitoring in biological fluids (urine, serum) and environmental matrices.

This application note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol for the quantification of 4-HBP. By utilizing the deuterium-labeled internal standard **(4-Hydroxyphenyl)(phenyl)methanone-d5**, this method actively compensates for matrix-induced ionization suppression and recovery losses during solid-phase extraction (SPE).

Chemical Profile & Physicochemical Properties

Property	Analyte (Native)	Internal Standard (IS)
Compound Name	4-Hydroxybenzophenone	(4-Hydroxyphenyl) (phenyl)methanone-d5
Abbreviation	4-HBP	4-HBP-d5
CAS Number	1137-42-4	76478-47-2 (Generic d5)
Molecular Formula		
Molecular Weight	198.22 g/mol	203.25 g/mol
pKa	~7.6 (Phenolic -OH)	~7.6
LogP	3.05	3.05
Label Position	N/A	Phenyl ring (-labeled)

Analytical Strategy: The IDMS Approach

Quantifying phenols in complex matrices like urine is prone to "Matrix Effects" (ME)—where co-eluting compounds suppress ionization in the electrospray source.

- Why d5? A deuterated analog () co-elutes with the target analyte but is mass-resolved. It experiences the exact same suppression and extraction inefficiency.
- The Mechanism: By spiking a known concentration of 4-HBP-d5 at the beginning of sample preparation, the ratio of Native/IS response remains constant regardless of signal loss.

Workflow Visualization



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Figure 1: End-to-end analytical workflow for 4-HBP quantification.

Detailed Protocol

Reagents & Standards

- Stock Solution: Dissolve 4-HBP and 4-HBP-d5 in methanol (1 mg/mL). Store at -20°C.
- Working IS Solution: Dilute 4-HBP-d5 to 100 ng/mL in 50:50 Methanol:Water.
- Enzyme:
 - glucuronidase (Type H-1 from *Helix pomatia* or recombinant *E. coli*).
- Buffer: 1.0 M Ammonium Acetate (pH 5.0).

Sample Preparation (Urine)

Phenols in urine are predominantly excreted as glucuronide conjugates. Hydrolysis is mandatory to measure "total" 4-HBP.

- Aliquot: Transfer 1.0 mL of urine into a glass centrifuge tube.
- Spike IS: Add 50
L of Working IS Solution (Final IS conc: 5 ng/mL). Vortex for 10 sec.
- Buffer: Add 1.0 mL of Ammonium Acetate buffer (pH 5.0).
- Hydrolysis: Add 20
L
-glucuronidase. Incubate at 37°C for 12 hours (or 2 hours if using recombinant enzyme).
- Stop Reaction: Add 100
L of Formic Acid.

Solid Phase Extraction (SPE)

Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg / 3 cc.

- Conditioning: 2 mL Methanol followed by 2 mL Water.
- Loading: Load the hydrolyzed sample (~2 mL) at a slow flow rate (<1 mL/min).
- Washing: Wash with 2 mL of 5% Methanol in Water. (Removes salts and polar interferences).
- Drying: Apply vacuum for 5 minutes to dry the sorbent.
- Elution: Elute with 2 mL of Methanol.
- Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 200 L of Mobile Phase (50:50 Water:MeOH).

LC-MS/MS Method Parameters

Chromatography (LC)

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 m).
- Mobile Phase A: Water + 0.01% Acetic Acid (Enhances ionization in Neg mode).
- Mobile Phase B: Methanol or Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient:
 - 0-1 min: 30% B
 - 1-6 min: Linear ramp to 95% B
 - 6-8 min: Hold 95% B
 - 8.1 min: Re-equilibrate at 30% B.

Mass Spectrometry (MS/MS)

- Source: Electrospray Ionization (ESI).[1][2][3][4]
- Polarity:Negative Mode (
 -). Phenolic protons are acidic, providing superior sensitivity in negative mode compared to positive mode.[3]
- Acquisition: Multiple Reaction Monitoring (MRM).[2][5][6]

MRM Transitions Table:

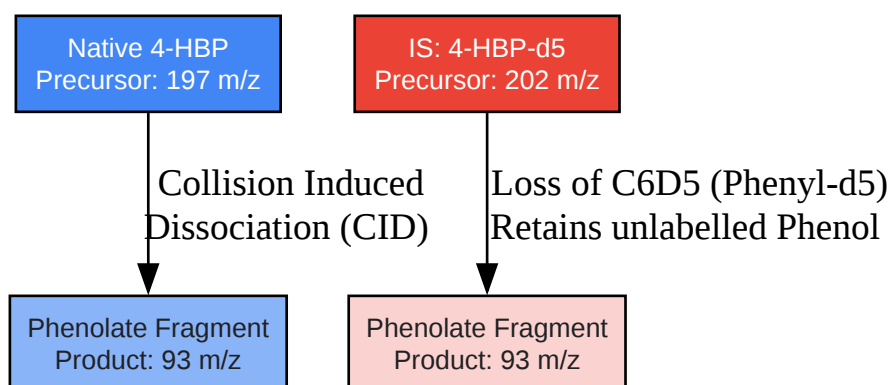
Analyte	Precursor ()	Product ()	Collision Energy (eV)	Type	Note
4-HBP	197.1	93.0	25	Quantifier	Phenolate ion ()
197.1	119.0	20	Qualifier	Loss of benzene ring	
4-HBP-d5	202.1	93.0	25	Quantifier	See Technical Note below
202.1	124.0	20	Qualifier	Loss of benzene-d5 (Predicted)	

Technical Note on d5-IS Transitions: If the d5 label is on the phenyl ring (non-hydroxylated), the primary fragment (phenolate,

93) will be identical to the native analyte's fragment.

- *Resolution: The specificity relies on the Quadrupole 1 (Q1) resolution separating 197 from 202.*
- *Crosstalk: Ensure Q1 resolution is set to "Unit" or "High" (0.7 Da FWHM) to prevent the high-concentration native parent from leaking into the IS channel.*

Fragmentation Logic



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Figure 2: Fragmentation pathway in ESI(-) mode. Note that if the d5 label is on the phenyl ring, the detected product ion (phenolate) is identical for both forms.

Validation Criteria (FDA/EMA Guidelines)

- Linearity:

over the range of 0.5 – 100 ng/mL. Weighting (

) is recommended.

- Recovery: Compare the area of pre-extraction spiked samples vs. post-extraction spiked samples. Target > 80%.
- Matrix Effect (ME):
 - Values between -20% and +20% are acceptable. The d5-IS corrects for this shift.
- Sensitivity:
 - LOD (Limit of Detection): $S/N > 3$ (Typically ~0.1 ng/mL).
 - LOQ (Limit of Quantitation): $S/N > 10$.

Troubleshooting & Expert Tips

- Contamination: Benzophenones are ubiquitous in plastics and personal care products. Avoid using sunscreen in the lab. Use glass or solvent-rinsed polypropylene consumables.
- Peak Tailing: Phenols can interact with active silanol sites on columns. If tailing occurs, increase the Ammonium Acetate concentration to 10 mM.
- Isomer Separation: 4-HBP has isomers (e.g., 2-Hydroxybenzophenone). Ensure your gradient is shallow enough (1-6 min ramp) to separate these, as they have the same mass.

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